2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one
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Overview
Description
2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazole derivatives. . This compound features a unique structure that combines phenoxy and phenyl groups with an oxazole ring, making it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy and phenyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer effects may involve the induction of apoptosis in cancer cells. The compound’s anti-inflammatory properties are thought to be mediated through the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets 2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one apart from these similar compounds is its unique combination of phenoxy and phenyl groups with the oxazole ring.
Properties
CAS No. |
64994-57-6 |
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Molecular Formula |
C27H18N2O4 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-phenoxy-1-(2-phenyl-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethanone |
InChI |
InChI=1S/C27H18N2O4/c30-26(17-31-19-11-5-2-6-12-19)29-21-13-7-8-14-23(21)32-25-16-24-20(15-22(25)29)28-27(33-24)18-9-3-1-4-10-18/h1-16H,17H2 |
InChI Key |
IWJKCUNXWBEXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)OC5=CC=CC=C5N4C(=O)COC6=CC=CC=C6 |
Origin of Product |
United States |
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